molecular formula C15H16N2O3 B6707585 N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B6707585
M. Wt: 272.30 g/mol
InChI Key: DXYKHSFXMNQYKP-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide: is a complex organic compound that belongs to the benzoxazin family This compound is characterized by its unique structure, which includes a benzoxazin ring fused with a cyclopentene ring and a carboxamide group

Properties

IUPAC Name

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17-12-7-6-11(8-13(12)20-9-14(17)18)16-15(19)10-4-2-3-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKHSFXMNQYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazin ring, which can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative. The cyclopentene ring is then introduced through a cyclization reaction, followed by the addition of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The benzoxazin ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazin ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxamide group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • N-(2-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide
  • N-(4-methyl-3-oxo-1,4-benzoxazin-2-yl)cyclopent-3-ene-1-carboxamide
  • N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)cyclopent-3-ene-1-carboxamide

Uniqueness: N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide is unique due to the specific position of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopentene ring also adds to its distinctiveness, potentially affecting its overall stability and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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